3-(Propan-2-YL)-1-oxa-3,7-diazaspiro[4.5]decan-2-one

Catalog No.
S13577266
CAS No.
M.F
C10H18N2O2
M. Wt
198.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(Propan-2-YL)-1-oxa-3,7-diazaspiro[4.5]decan-2-o...

Product Name

3-(Propan-2-YL)-1-oxa-3,7-diazaspiro[4.5]decan-2-one

IUPAC Name

3-propan-2-yl-1-oxa-3,9-diazaspiro[4.5]decan-2-one

Molecular Formula

C10H18N2O2

Molecular Weight

198.26 g/mol

InChI

InChI=1S/C10H18N2O2/c1-8(2)12-7-10(14-9(12)13)4-3-5-11-6-10/h8,11H,3-7H2,1-2H3

InChI Key

XUZHHCMGOJLNQG-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1CC2(CCCNC2)OC1=O

3-(Propan-2-YL)-1-oxa-3,7-diazaspiro[4.5]decan-2-one is a complex organic compound characterized by its unique spirocyclic structure, which includes a combination of nitrogen and oxygen atoms within a bicyclic framework. This compound is notable for its potential applications in medicinal chemistry, particularly as a scaffold for designing new pharmacological agents. The spiro compound features a propan-2-yl group, an oxo functional group, and diaza substitutions that contribute to its distinctive chemical properties.

The chemical reactivity of 3-(Propan-2-YL)-1-oxa-3,7-diazaspiro[4.5]decan-2-one can be explored through various synthetic pathways. It can participate in nucleophilic substitution reactions due to the presence of the diaza and oxo groups. Additionally, the spirocyclic nature allows for unique rearrangements and cycloaddition reactions under specific conditions.

For instance, reactions involving the introduction of substituents at the nitrogen or oxygen sites can lead to derivatives with modified biological activities. The compound may also undergo hydrolysis or oxidation reactions, which can alter its functional groups and influence its pharmacological properties.

Research indicates that compounds similar to 3-(Propan-2-YL)-1-oxa-3,7-diazaspiro[4.5]decan-2-one exhibit various biological activities, including antimicrobial, antifungal, and anticancer properties. The diazaspiro framework is often associated with interactions at biological targets such as receptors or enzymes, making this compound a candidate for further pharmacological studies.

In particular, studies have shown that spiro compounds can act on muscarinic receptors, which are implicated in numerous physiological processes. This suggests potential therapeutic applications in treating conditions related to these receptors.

The synthesis of 3-(Propan-2-YL)-1-oxa-3,7-diazaspiro[4.5]decan-2-one can be achieved through several methods:

  • Cyclization Reactions: Starting from appropriate precursors containing both nitrogen and oxygen functionalities, cyclization can be induced to form the spiro structure.
  • Substitution Reactions: Utilizing nucleophilic substitution strategies at nitrogen or oxygen sites can facilitate the introduction of the propan-2-yl group.
  • Functional Group Transformations: Existing functional groups can be modified or transformed to yield the desired compound through oxidation or reduction processes.

These methodologies allow for the efficient construction of the target molecule while providing opportunities for further functionalization.

The applications of 3-(Propan-2-YL)-1-oxa-3,7-diazaspiro[4.5]decan-2-one span various fields:

  • Medicinal Chemistry: As a potential drug candidate due to its unique structure and biological activity.
  • Pharmaceutical Development: Serving as a lead compound for synthesizing derivatives with enhanced efficacy or selectivity against specific biological targets.
  • Chemical Research: Utilized in studies exploring spirocyclic compounds' properties and reactivity.

Interaction studies involving 3-(Propan-2-YL)-1-oxa-3,7-diazaspiro[4.5]decan-2-one focus on its binding affinity and activity at various biological targets. These studies often employ receptor binding assays and cellular assays to evaluate how effectively the compound interacts with specific receptors or enzymes.

Preliminary data suggest that modifications to the spiro compound's structure can significantly influence its interaction profile, making it essential to explore these variations systematically.

Several compounds share structural features with 3-(Propan-2-YL)-1-oxa-3,7-diazaspiro[4.5]decan-2-one:

  • 1-Oxa-3,8-diazaspiro[4.5]decan-2-one
    • Similar spirocyclic structure but differs in nitrogen placement.
    • May exhibit different biological activities due to structural variations.
  • 8-Azabicyclo[3.2.1]octan-8-one
    • A bicyclic compound with potential neuroactive properties.
    • Lacks the oxo group present in the target compound.
  • 1-Oxa-spiro[4.5]decane
    • Shares the spirocyclic feature but has fewer nitrogen atoms.
    • May have different reactivity patterns compared to the target compound.

Uniqueness of 3-(Propan-2-YL)-1-oxa-3,7-diazaspiro[4.5]decan-2-one

The uniqueness of 3-(Propan-2-YL)-1-oxa-3,7-diazaspiro[4.5]decan-2-one lies in its specific arrangement of functional groups and spirocyclic architecture, which may confer distinct pharmacological properties not found in structurally similar compounds. This positions it as a valuable candidate for further exploration in drug design and development efforts aimed at targeting specific biological pathways or diseases.

XLogP3

0.6

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

198.136827821 g/mol

Monoisotopic Mass

198.136827821 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

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